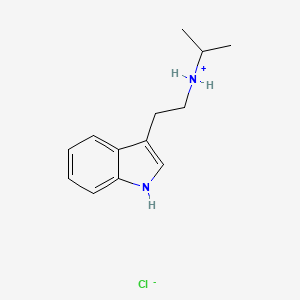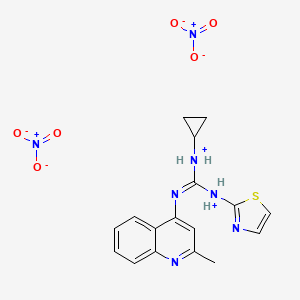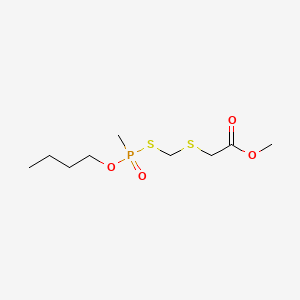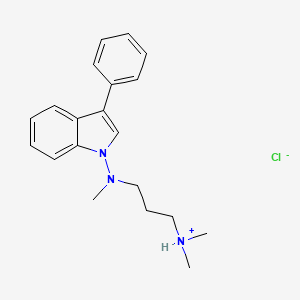
N-Heptyl-Hyp-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of N-Heptyl-Hyp-OH involves synthetic routes that typically include the reaction of heptylamine with 4-hydroxyproline under specific conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
N-Heptyl-Hyp-OH can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
N-Heptyl-Hyp-OH has several scientific research applications, particularly in the fields of chemistry and biology. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with various biomolecules. Additionally, this compound is used in the study of enzyme kinetics and as a model compound for understanding the behavior of similar molecules in biological systems .
Wirkmechanismus
The mechanism of action of N-Heptyl-Hyp-OH involves its interaction with specific molecular targets and pathways within cells. It is known to interact with enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context of its use in research. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
N-Heptyl-Hyp-OH can be compared with other similar compounds, such as N-Heptyl-4-hydroxyproline derivatives and other N-substituted hydroxyprolines. These compounds share similar structural features but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific heptyl substitution, which can influence its solubility, reactivity, and interactions with biological molecules .
List of Similar Compounds::- N-Heptyl-4-hydroxyproline derivatives
- N-Substituted hydroxyprolines
- N-Heptyl derivatives of other amino acids
Eigenschaften
Molekularformel |
C12H23NO3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
(2S)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-13-9-10(14)8-11(13)12(15)16/h10-11,14H,2-9H2,1H3,(H,15,16)/t10?,11-/m0/s1 |
InChI-Schlüssel |
QWMDYNIEGNYUSY-DTIOYNMSSA-N |
Isomerische SMILES |
CCCCCCCN1CC(C[C@H]1C(=O)O)O |
Kanonische SMILES |
CCCCCCCN1CC(CC1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ledienosid [German]](/img/structure/B13766944.png)







![Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane](/img/structure/B13766979.png)


![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)

